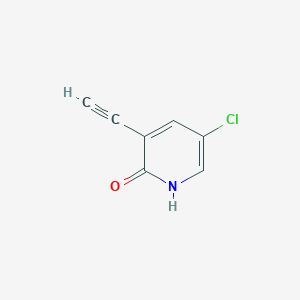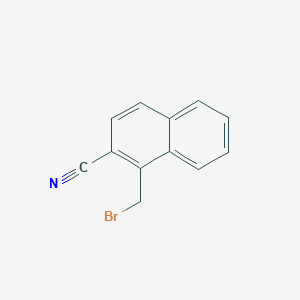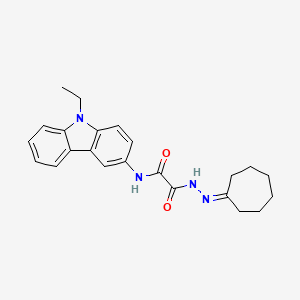![molecular formula C19H19NO2 B12496455 8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one](/img/structure/B12496455.png)
8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one is a complex organic compound with a unique structure that includes a cyclohepta[C]pyrrol ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclohepta[C]pyrrol Ring System: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Methoxy Group: This step usually involves the methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one has several applications in scientific research:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Materials Science: Due to its unique structure, this compound can be used as a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[C]pyrrol-4-one: This compound has a similar core structure but differs in the substituents attached to the cyclohepta[C]pyrrol ring.
4-(8-Methoxy-2-methyl-1-(1-phenylethyl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole: Another related compound with a different ring system and substituents.
Uniqueness
8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H19NO2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
4-methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrol-8-one |
InChI |
InChI=1S/C19H19NO2/c1-12-8-10-15(11-9-12)20-13(2)18-16(21)6-5-7-17(22-4)19(18)14(20)3/h5-11H,1-4H3 |
Clé InChI |
RVBNYTVOSZMBIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C3C(=O)C=CC=C(C3=C2C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(2-fluorophenyl)-2-furyl]methyl}alanine](/img/structure/B12496378.png)
![Propan-2-yl 4-[(2,5-dibromophenyl)amino]-4-oxobutanoate](/img/structure/B12496384.png)
![{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12496392.png)
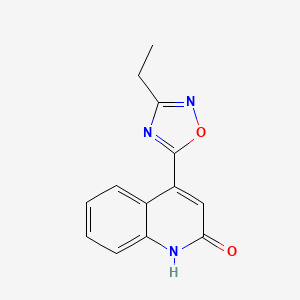
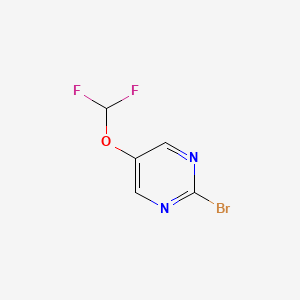
![N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12496419.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12496426.png)

![4-(1,3-benzoxazol-2-yl)-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B12496436.png)
![N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine](/img/structure/B12496442.png)
